molecular formula C12H21N3 B13285695 N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine

Cat. No.: B13285695
M. Wt: 207.32 g/mol
InChI Key: OVMRKOBDLAOSIC-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane structure. One common method is the condensation of glyoxal and ammonia to form the imidazole ring . The cyclohexane derivative can then be synthesized through a series of reactions involving alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like NHC-copper can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the cyclohexane ring.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other imidazole-containing compounds.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H21N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,13,14)

InChI Key

OVMRKOBDLAOSIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2=NC=CN2

Origin of Product

United States

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